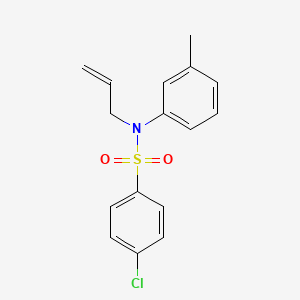![molecular formula C16H15F3N2OS B5886166 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B5886166.png)
1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves the following steps:
Formation of the Thiophene-2-Carbonyl Chloride: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride.
Nucleophilic Substitution: The thiophene-2-carbonyl chloride reacts with 4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carbinol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can interact with specific amino acid residues in the target protein.
Comparaison Avec Des Composés Similaires
1-(THIOPHENE-2-CARBONYL)-4-PHENYLPIPERAZINE: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.
1-(THIOPHENE-2-CARBONYL)-4-[3-(METHYL)PHENYL]PIPERAZINE: The methyl group is less electronegative than the trifluoromethyl group, potentially affecting the compound’s reactivity and interactions.
Uniqueness: 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
thiophen-2-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)12-3-1-4-13(11-12)20-6-8-21(9-7-20)15(22)14-5-2-10-23-14/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWDGLLHPHWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
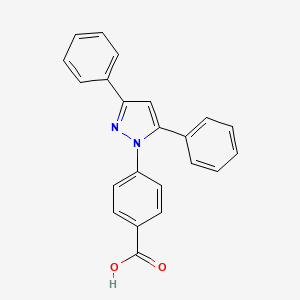
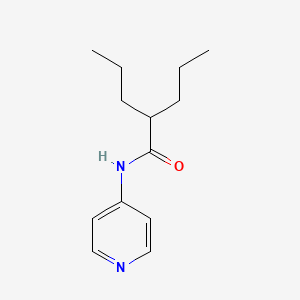
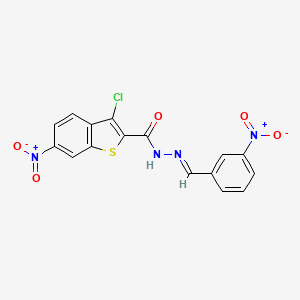
![2-[(2,2-dimethylpropanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B5886122.png)
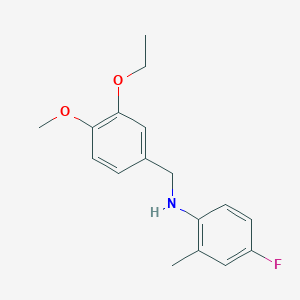
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)
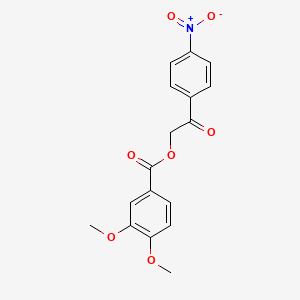

![3-nitro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B5886159.png)
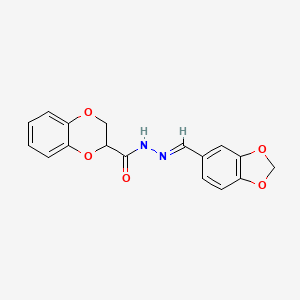

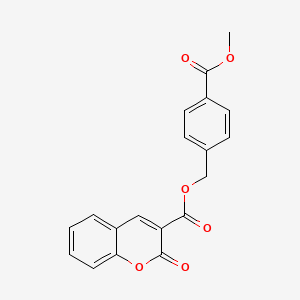
![N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)
